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Compound of Interest

Compound Name: Syzalterin

Cat. No.: B157492 Get Quote

Introduction

6,8-dimethylapigenin, also known as Syzalterin, is a rare flavone that has garnered interest in

the scientific community for its potential neuroactive properties. Structurally, it is a derivative of

apigenin with two methyl groups at the 6 and 8 positions of the A-ring. The limited availability of

Syzalterin from natural sources necessitates robust and efficient synthetic protocols to enable

further pharmacological investigation. This document outlines a plausible synthetic strategy for

6,8-dimethylapigenin, designed for researchers in medicinal chemistry and drug development.

The proposed synthesis is based on established methodologies for flavone construction,

addressing the key challenge of preparing the requisite substituted acetophenone intermediate.

Synthetic Strategy Overview
The synthesis of 6,8-dimethylapigenin can be approached via a multi-step process, beginning

with a suitable phloroglucinol derivative. The core of this strategy is the construction of the

flavone backbone using a Baker-Venkataraman rearrangement, a reliable method for

synthesizing chromones and flavones.

The overall workflow can be divided into two main parts:

Synthesis of the Key Intermediate: Preparation of 2-hydroxy-4,6-dimethoxy-3,5-

dimethylacetophenone. This is the most critical part of the synthesis, as the starting 2',4',6'-

trihydroxy-3',5'-dimethylacetophenone is not readily available. The proposed route involves
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the C-methylation of phloroacetophenone followed by selective protection of the hydroxyl

groups.

Flavone Ring Formation and Deprotection: Construction of the flavone scaffold by reacting

the key acetophenone intermediate with a substituted benzoyl chloride, followed by

cyclization and final deprotection to yield the target molecule, 6,8-dimethylapigenin.

Data Summary
The following table summarizes the key transformations, reagents, and expected yields for the

synthesis of 6,8-dimethylapigenin. Yields are estimated based on literature precedents for

analogous reactions and may require optimization.
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1 C-methylation
Phloroacetop

henone

Methyl iodide,

Methanolic

potassium

hydroxide

2',4',6'-

Trihydroxy-

3',5'-

dimethylaceto

phenone

5-10

2
Selective O-

methylation

Intermediate

from Step 1

Dimethyl

sulfate
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K₂CO₃,

Acetone

2'-Hydroxy-

4',6'-

dimethoxy-

3',5'-

dimethylaceto

phenone

80-90

3

Acylation

(Esterification

)

Intermediate

from Step 2

4-

Acetoxybenz

oyl chloride,

Pyridine

Acylated

Ester

Intermediate

90-95

4

Baker-

Venkatarama

n

Rearrangeme
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Acylated

Ester

Intermediate

Potassium

hydroxide

(KOH),

Pyridine

1,3-Diketone

Intermediate
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5
Cyclization &

Deprotection

1,3-Diketone

Intermediate

Acetic acid,

Sulfuric acid

6,8-dimethyl-

5-hydroxy-

7,4'-

dimethoxyflav

one

80-90

6
Demethylatio

n

Intermediate

from Step 5

Boron

tribromide

(BBr₃),

Dichlorometh

ane (DCM)

6,8-

dimethylapige

nin
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70-80
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Experimental Protocols
Part 1: Synthesis of 2'-Hydroxy-4',6'-dimethoxy-3',5'-dimethylacetophenone

This part details the preparation of the key acetophenone intermediate.

Protocol 1.1: C-methylation of Phloroacetophenone

Caution: Methyl iodide is toxic and a suspected carcinogen. Handle with appropriate personal

protective equipment in a well-ventilated fume hood.

Dissolve phloroacetophenone (1.0 eq) in methanol.

Prepare a solution of potassium hydroxide (3.0 eq) in methanol.

Cool the phloroacetophenone solution to 0 °C in an ice bath.

Slowly add the methanolic KOH solution to the cooled phloroacetophenone solution under

stirring.

Add methyl iodide (3.0 eq) dropwise to the reaction mixture.

Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC).

Upon completion, neutralize the reaction mixture with cold, dilute hydrochloric acid.

Extract the product with ethyl acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel to isolate 2',4',6'-trihydroxy-

3',5'-dimethylacetophenone. Due to low yields, this step requires careful execution.[1]

Protocol 1.2: Selective O-methylation
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To a solution of 2',4',6'-trihydroxy-3',5'-dimethylacetophenone (1.0 eq) in dry acetone, add

anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

Add dimethyl sulfate (DMS, 2.2 eq) dropwise to the suspension.

Reflux the mixture for 6-8 hours, monitoring the reaction by TLC until the starting material is

consumed.

Cool the reaction mixture to room temperature and filter off the potassium carbonate.

Evaporate the acetone under reduced pressure.

To the residue, add ice-cold water and extract with ethyl acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to

give the crude product.

Purify by column chromatography (silica gel, hexane-ethyl acetate gradient) to yield 2'-

hydroxy-4',6'-dimethoxy-3',5'-dimethylacetophenone.

Part 2: Flavone Ring Formation and Final Synthesis

This part describes the construction of the flavone core and final deprotection.

Protocol 2.1: Acylation with 4-Acetoxybenzoyl Chloride

Dissolve 2'-hydroxy-4',6'-dimethoxy-3',5'-dimethylacetophenone (1.0 eq) in anhydrous

pyridine.

Cool the solution to 0 °C.

Add 4-acetoxybenzoyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5

°C.

Stir the reaction mixture at room temperature for 12-16 hours.

Pour the reaction mixture into ice-cold dilute hydrochloric acid to precipitate the product.
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Filter the solid, wash thoroughly with water, and dry under vacuum to obtain the acylated

ester intermediate.

Protocol 2.2: Baker-Venkataraman Rearrangement

Suspend the acylated ester (1.0 eq) in anhydrous pyridine.

Add powdered potassium hydroxide (3.0 eq) and stir the mixture at room temperature for 4-6

hours. The color of the reaction mixture will typically change to a deep yellow or orange.

Pour the reaction mixture into ice-cold dilute hydrochloric acid.

The precipitated 1,3-diketone is filtered, washed with water until neutral, and dried. This

intermediate is often used in the next step without further purification.

Protocol 2.3: Cyclization and Deprotection of the Acetyl Group

Dissolve the crude 1,3-diketone intermediate from the previous step in glacial acetic acid.

Add a catalytic amount of concentrated sulfuric acid (2-3 drops).

Heat the mixture to reflux for 2-4 hours.

Cool the reaction mixture and pour it into ice water.

The precipitated solid is filtered, washed with water, and dried.

Recrystallize from ethanol or purify by column chromatography to yield 6,8-dimethyl-5-

hydroxy-7,4'-dimethoxyflavone.

Protocol 2.4: Final Demethylation to Yield Syzalterin

Caution: Boron tribromide (BBr₃) is highly corrosive and reacts violently with water. This

reaction must be carried out under anhydrous conditions in a fume hood.

Dissolve 6,8-dimethyl-5-hydroxy-7,4'-dimethoxyflavone (1.0 eq) in anhydrous

dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to -78 °C (dry ice/acetone bath).

Add a solution of BBr₃ in DCM (3.0-4.0 eq) dropwise.

Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and

stir for 12-24 hours.

Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of

methanol, followed by water.

Extract the aqueous layer with DCM.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by preparative HPLC or column chromatography to afford pure 6,8-

dimethylapigenin (Syzalterin).
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Caption: Overall synthetic workflow for 6,8-dimethylapigenin (Syzalterin).
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Caption: Mechanism of the Baker-Venkataraman Rearrangement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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